1-Ethyl-2-isopropylbenzene
Description
Contextualization within Aromatic Hydrocarbon Chemistry
Aromatic hydrocarbons, and specifically alkyl-substituted benzene (B151609) derivatives, are foundational to organic chemistry and hold significant economic importance. They are key components of fossil fuels and serve as high-volume industrial raw materials for an extensive range of commercial products.
The synthesis of alkylbenzenes is a major focus in industrial chemistry. taylorandfrancis.com A primary method for their production is the acid-catalyzed Friedel-Crafts alkylation of benzene with alkenes. taylorandfrancis.com For instance, the large-scale production of ethylbenzene (B125841) and cumene (B47948) (isopropylbenzene) is achieved by reacting benzene with ethylene (B1197577) and propylene (B89431), respectively. taylorandfrancis.com These two chemicals are critical intermediates for producing styrene (B11656) and phenol (B47542). taylorandfrancis.com 1-Ethyl-2-isopropylbenzene is a dialkylated benzene, and its synthesis involves introducing both an ethyl and an isopropyl group onto the benzene ring. Controlling the selectivity to produce a specific isomer like the 1,2- (ortho) substituted product over its 1,3- (meta) or 1,4- (para) counterparts is a persistent challenge that fuels ongoing research in catalyst and process development.
Significance as a Substituted Benzene Derivative in Fundamental and Applied Research
Substituted benzenes are a cornerstone of the chemical industry, valued as intermediates for synthesizing more complex molecules and as solvents. The nature, size, and position of the alkyl groups on the benzene ring significantly influence the compound's physical and chemical properties. aip.org
The alkyl substituents on the benzene ring are considered electron-donating groups. This property increases the electron density of the aromatic ring, thereby "activating" it towards electrophilic aromatic substitution (EAS) reactions compared to unsubstituted benzene. numberanalytics.comlibretexts.orgvedantu.com This enhanced reactivity makes the aromatic system more susceptible to attack by electrophiles.
In applied research, this compound and related compounds are utilized as specialty solvents. Their solvency power and compatibility with various materials, such as resins and pigments, make them useful in the formulation of paints, coatings, and adhesives. vinatiorganics.com
Distinguishing Structural Features and Their Implications for Chemical Reactivity
The defining structural feature of this compound is the ortho-positioning of the ethyl and isopropyl groups on the benzene ring. This specific arrangement has important consequences for its chemical behavior.
Directing Effects in Electrophilic Aromatic Substitution : Both the ethyl and isopropyl groups are ortho-, para-directing activators. In an electrophilic substitution reaction on this compound, the incoming electrophile will be directed to the positions ortho and para relative to these existing groups. However, the steric bulk of the adjacent substituents can influence the regioselectivity of the reaction, potentially favoring substitution at the less hindered positions.
Reactivity : The presence of two activating groups enhances the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than monosubstituted alkylbenzenes like toluene (B28343) or cumene. vedantu.com For example, the secondary carbon on the isopropyl group allows for the formation of a more stable secondary carbocation intermediate compared to the primary carbocation from an ethyl group, which can influence reaction rates. brainly.com
Benzylic Reactivity : The carbon atoms attached directly to the benzene ring (benzylic positions) in both the ethyl and isopropyl groups are susceptible to free radical reactions, such as bromination. smolecule.com
| Property | Value | Reference |
|---|---|---|
| Refractive Index | 1.508 | stenutz.eu |
| Critical Temperature | 393 °C | stenutz.eu |
| Critical Pressure | 26.2 atm | stenutz.eu |
| Octanol/Water Partition Coefficient (logP) | 3.8 | nih.gov |
Overview of Current Research Trajectories and Contemporary Relevance of Alkylbenzenes
Current research involving alkylbenzenes is diverse, spanning industrial process optimization, environmental science, and materials development. A significant trend is the move towards more sustainable and efficient production methods. thebusinessresearchcompany.com This includes the development of novel catalysts, such as zeolites, to improve the selectivity of alkylation reactions and reduce waste. google.com
Another major area of contemporary research is the atmospheric chemistry of alkylbenzenes. As volatile organic compounds (VOCs), they can contribute to the formation of secondary organic aerosols (SOA) through photooxidation in the atmosphere, which has implications for air quality. Studies have shown that the molecular structure, including the position of alkyl groups, influences the SOA yield.
Furthermore, the class of linear alkylbenzenes (LABs) is of immense industrial importance as precursors to linear alkylbenzene sulfonates (LAS), the primary active ingredient in most biodegradable detergents. marketresearchfuture.comgrandviewresearch.com The shift from non-biodegradable branched alkylbenzenes to LABs represents a significant environmental advancement in the surfactant industry. The continued demand for cleaning products worldwide drives the global market for LABs. thebusinessresearchcompany.com Heavy alkyl benzenes, byproducts of LAB production, also find applications as lubricating oils, heat transfer fluids, and oilfield chemicals. transparencymarketresearch.com
Structure
3D Structure
Properties
CAS No. |
18970-44-0 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-ethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16/c1-4-10-7-5-6-8-11(10)9(2)3/h5-9H,4H2,1-3H3 |
InChI Key |
ZAJYARZMPOEGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Catalysis in 1 Ethyl 2 Isopropylbenzene Production
Catalytic Alkylation Approaches
Catalytic alkylation, particularly Friedel-Crafts type reactions, remains a cornerstone for the synthesis of alkylaromatics. The production of 1-Ethyl-2-isopropylbenzene involves the introduction of both an ethyl and an isopropyl group onto a benzene (B151609) ring, which can be achieved through various catalytic strategies.
Friedel-Crafts Alkylation Mechanisms for Alkylbenzene Synthesis
The Friedel-Crafts alkylation of benzene with alkenes such as ethylene (B1197577) and propylene (B89431) is a fundamental process in the petrochemical industry. researchgate.net This electrophilic aromatic substitution reaction is catalyzed by acids, which facilitate the formation of a carbocation or a related electrophilic species that then attacks the electron-rich benzene ring. researchgate.net
Lewis acids, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), are traditionally used as catalysts in Friedel-Crafts alkylation. researchgate.netsci-hub.se Their primary role is to generate the electrophile. In the case of alkylation with haloalkanes, the Lewis acid coordinates with the halogen, polarizing the C-X bond and facilitating the formation of a carbocation. researchgate.net When using alkenes, the Lewis acid can act as a co-catalyst with a Brønsted acid (proton donor) to protonate the alkene and generate the carbocation. sci-hub.se
The general mechanism for Lewis acid-catalyzed alkylation involves the following steps:
Formation of the electrophile: The Lewis acid activates the alkylating agent (e.g., an alkyl halide or an alkene in the presence of a proton source) to form a carbocation or a polarized complex. researchgate.net
Electrophilic attack: The nucleophilic π-electrons of the benzene ring attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net
Deprotonation: A weak base, often the conjugate base of the acid catalyst, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylbenzene product. researchgate.net
A significant challenge in Friedel-Crafts alkylation is the propensity for polyalkylation. The introduction of an alkyl group activates the aromatic ring, making it more susceptible to further alkylation than the starting material. google.com This often leads to the formation of di- and polyalkylated byproducts.
The alkylation of benzene with ethylene and propylene proceeds through the formation of ethyl and isopropyl carbocations, respectively. The reaction with ethylene typically yields ethylbenzene (B125841), a precursor to styrene (B11656). researchgate.net Similarly, the reaction with propylene produces cumene (B47948) (isopropylbenzene), a key intermediate in the production of phenol (B47542) and acetone (B3395972). axens.net
The mechanism can proceed through two main pathways: a stepwise mechanism or a concerted mechanism. The concerted mechanism is generally considered the dominant route for both ethylene and propylene alkylation. rsc.org The reactivity of the olefin has been observed to increase with the chain length. rsc.org
When producing this compound, the reaction could theoretically proceed in two ways: the ethylation of cumene or the isopropylation of ethylbenzene. Both ethyl and isopropyl groups are ortho, para-directing activators for electrophilic aromatic substitution. This directing effect makes the synthesis of the meta-isomer less favorable but presents a challenge in selectively obtaining the ortho-isomer over the more sterically favored para-isomer.
Hydrocarbon Reforming Strategies in the Generation of Alkyl-Substituted Aromatics
Catalytic reforming is a crucial refinery process used to convert low-octane naphthas into high-octane gasoline blending components, which are rich in aromatic hydrocarbons. elsevierpure.com This process typically involves a series of reactions, including dehydrogenation, dehydrocyclization, and isomerization, over a bifunctional catalyst, often platinum supported on acidic alumina. uhi.ac.uk
The primary reactions in catalytic reforming that lead to the formation of aromatics include:
Dehydrogenation of naphthenes: Cyclohexane and its derivatives are dehydrogenated to form benzene and its alkylated counterparts.
Dehydroisomerization of alkylcyclopentanes: Alkylcyclopentanes are isomerized to cyclohexanes and subsequently dehydrogenated.
Dehydrocyclization of paraffins and isoparaffins: Acyclic hydrocarbons are converted into aromatic compounds. researchgate.net
While catalytic reforming is a major source of bulk aromatics like benzene, toluene (B28343), and xylenes (B1142099) (BTX), its application for the selective production of a specific C11 aromatic isomer like this compound is not a standard industrial practice. The complex feedstocks and the multitude of parallel and consecutive reactions make it difficult to control the selectivity towards a single, less common isomer. researchgate.net However, specialized reforming processes or downstream separation and isomerization units could potentially be employed to enrich the concentration of desired isomers from a reformate stream.
Comparative Studies of Alkylbenzene Synthesis: Insights from Ethylbenzene and Cumene Production
The industrial production of ethylbenzene and cumene provides valuable insights into the catalytic systems and process conditions that could be adapted for the synthesis of this compound. Both processes have largely transitioned from using corrosive and environmentally challenging Lewis acid catalysts like AlCl₃ to more benign and regenerable solid acid catalysts, particularly zeolites. axens.net
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their acidity and shape-selective properties make them highly effective catalysts for a variety of hydrocarbon transformations, including the alkylation of aromatics. mdpi.com The use of zeolite catalysts in ethylbenzene and cumene production has led to significant improvements in process efficiency, safety, and environmental performance. axens.net
The shape selectivity of zeolites can influence the product distribution in alkylation reactions. The pore structure of the zeolite can sterically hinder the formation of bulky isomers or transition states, thereby favoring the formation of less sterically demanding products. researchgate.net For instance, medium-pore zeolites like ZSM-5 have been investigated for their ability to selectively produce para-dialkylbenzenes due to the constraints imposed by their channel dimensions. researchgate.net
In the context of producing this compound, the challenge lies in finding a zeolite catalyst with a pore structure that favors the formation of the ortho-isomer. While para-selectivity is more commonly targeted and achieved, certain large-pore zeolites or modified zeolites might offer pathways to enhance the production of the ortho-isomer. The catalytic activity of zeolites like BEA, MFI, and MWW has been demonstrated in the alkylation of benzene with propylene to produce cumene. researchgate.net The choice of zeolite and the optimization of reaction conditions, such as temperature, pressure, and reactant feed ratios, are critical in controlling the selectivity of the alkylation process.
| Catalyst Type | Alkylating Agent | Primary Product | Key Process Features |
| Lewis Acids (e.g., AlCl₃) | Ethylene, Propylene | Ethylbenzene, Cumene | High activity, issues with corrosion, catalyst separation, and waste disposal. Prone to polyalkylation. |
| Zeolites (e.g., ZSM-5, Zeolite Y, Zeolite β) | Ethylene, Propylene | Ethylbenzene, Cumene | Solid acid catalysts, regenerable, environmentally benign, shape-selective properties can influence isomer distribution. |
The alkylation of benzene with longer chain olefins has also been studied over large-pore zeolites like Zeolite Y and mordenite, demonstrating their effectiveness and selectivity. rsc.org The development of hierarchical zeolites, which contain both micropores and mesopores, is a promising strategy to overcome diffusion limitations and enhance catalyst stability, particularly in the alkylation with bulkier molecules. researchgate.net
Zeolite Catalysis in Benzene Alkylation Processes
H-beta Zeolite and ZSM-12 Catalyst Performance
The alkylation of benzene with ethylene and propylene to produce monoalkylated and dialkylated products is significantly influenced by the choice of catalyst. Zeolites, with their shape-selective properties and strong acid sites, are central to this process. H-beta and ZSM-12 are two such zeolites that have demonstrated effectiveness in related alkylation reactions.
H-beta (HBEA) Zeolite: This large-pore zeolite, featuring a three-dimensional 12-ring channel system, is widely utilized in various alkylation processes due to its strong acidity and ability to accommodate bulky molecules. researchgate.netnih.gov In the alkylation of benzene with ethylene, H-beta zeolite has been shown to have high activity and selectivity towards ethylbenzene. researchgate.net Similarly, in the alkylation of benzene with propylene, H-beta demonstrates considerable catalytic activity and selectivity for cumene (isopropylbenzene). nih.govresearchgate.net Its pore structure is suitable for the formation of the transition states involved in these reactions. nih.gov However, some studies indicate that its large pore size can sometimes lead to faster deactivation due to coke formation. mdpi.com
ZSM-12 (MTW) Zeolite: ZSM-12 is a high-silica zeolite with a one-dimensional 12-ring pore structure. clariant.com It has been identified as a highly effective and selective catalyst for the production of isopropylbenzene from benzene and propylene, with selectivities reaching the 90-97% range. google.com The specific channel structure of ZSM-12 is believed to contribute to its shape-selectivity. While direct data on the simultaneous ethylation and isopropylation of benzene to form this compound is limited, the proven high performance of ZSM-12 in isopropylation suggests its potential utility, possibly as part of a bi-zeolitic system to balance the formation of both ethyl and isopropyl groups on the benzene ring. google.comresearchgate.net
The table below summarizes the key characteristics and performance aspects of these two zeolites in aromatic alkylation.
| Catalyst | Zeolite Type | Pore Structure | Key Performance Characteristics in Alkylation |
| H-beta (HBEA) | Large-pore | 3-D, 12-ring channels | High activity in both ethylation and isopropylation of benzene. researchgate.netnih.gov |
| ZSM-12 (MTW) | Large-pore | 1-D, 12-ring channels | Exceptionally high selectivity for isopropylbenzene (cumene). google.com |
Catalyst Deactivation Mechanisms and Regeneration Strategies
A significant challenge in industrial catalytic processes is the inevitable deactivation of the catalyst over time. For zeolite catalysts used in aromatic alkylation, the primary deactivation mechanism is the formation of carbonaceous deposits, commonly referred to as "coke." mdpi.com
Deactivation Mechanisms: Coke formation proceeds through a series of complex reactions, including the polymerization and condensation of reactants and products on the catalyst's acid sites. mdpi.commdpi.com This process leads to deactivation through several pathways:
Pore Blockage: Heavy, high-molecular-weight hydrocarbon molecules can deposit within the zeolite's micropores, physically obstructing the passage of reactant molecules to the active sites. mdpi.com
Active Site Coverage: Coke precursors and deposits can strongly adsorb onto or cover the Brønsted acid sites, rendering them inaccessible for the catalytic reaction. mdpi.com
Structural Changes: In severe cases, especially during regeneration, the catalyst's structure can be altered. worldscientific.com
Regeneration Strategies: To restore catalytic activity, deactivated zeolites must undergo regeneration. The most common industrial practice is oxidative regeneration, which involves burning off the coke deposits. nih.gov
Oxidative Regeneration: This process typically uses a stream of air or diluted oxygen at elevated temperatures (e.g., 570 °C) to combust the carbonaceous deposits, converting them to carbon dioxide and water. nih.govresearchgate.net Careful control of temperature is crucial to avoid hydrothermal damage to the zeolite structure. worldscientific.com Some processes utilize a two-stage regeneration to manage the exothermic heat of combustion more effectively. worldscientific.com
Alternative Methods: Other regeneration techniques include gasification with steam or carbon dioxide and hydrogenation. mdpi.commdpi.com Solvent extraction, for instance using hot benzene, can also be used to remove soluble coke precursors, though it may not be effective against firmly adsorbed or graphitic coke. semanticscholar.org
| Deactivation Cause | Description | Common Regeneration Method |
| Coking | Formation of carbonaceous deposits on acid sites and within pores. mdpi.com | Oxidative Combustion (burning coke with air/O2). researchgate.net |
| Pore Mouth Plugging | Blockage of zeolite channels by large coke molecules. mdpi.com | High-Temperature Calcination . nih.gov |
| Active Site Poisoning | Strong chemisorption of coke precursors or impurities on acid sites. worldscientific.com | Controlled Oxidation . mdpi.com |
Liquid-Phase versus Vapor-Phase Alkylation Technologies
The alkylation of benzene can be carried out in either the liquid or vapor phase, with each approach having distinct operating conditions and outcomes. upm.es The choice between these technologies depends on factors such as feedstock purity, desired product quality, and energy integration opportunities.
Liquid-Phase Alkylation: This technology, often favored in modern plants, operates at lower temperatures (e.g., 175-315°C) and higher pressures (e.g., ~500 psig) to maintain the reactants in the liquid state. upm.es A key advantage is the lower operating temperature, which generally leads to higher selectivity and minimizes the formation of undesirable byproducts like xylenes. google.com Many modern processes using zeolite catalysts, such as those developed by Lummus/UOP, operate in the liquid phase. upm.es
Vapor-Phase Alkylation: Older processes often utilized vapor-phase conditions, which involve higher temperatures and lower pressures. While effective, the higher temperatures can lead to more side reactions, including cracking and the formation of a wider range of byproducts. google.com For example, vapor-phase ethylbenzene production typically results in higher concentrations of xylene impurities compared to liquid-phase processes. google.com
| Feature | Liquid-Phase Alkylation | Vapor-Phase Alkylation |
| Temperature | Lower (e.g., 175-315°C) upm.es | Higher |
| Pressure | Higher (e.g., ~500 psig) upm.es | Lower |
| Catalyst | Zeolite-based (e.g., H-beta) google.com | Zeolite-based (e.g., ZSM-5) google.com |
| Selectivity | Generally higher, less xylene formation google.com | Lower, more potential byproducts google.com |
| Advantages | Higher product purity, longer catalyst life. | May tolerate different feedstocks. |
Application of Catalytic Distillation Techniques
Catalytic distillation represents a significant process intensification strategy where the chemical reactor and the distillation column are combined into a single unit. In this setup, the catalyst is packed into structured elements that also serve as distillation packing.
Multi-Step Organic Synthesis Pathways to Substituted Benzenes
The synthesis of a specific polysubstituted benzene like this compound requires careful planning, as the sequence of reactions is critical for achieving the desired substitution pattern. The primary method for attaching alkyl groups to a benzene ring is the Friedel-Crafts alkylation. wikipedia.org
Sequential Functionalization Strategies for Regioselective Alkylation
To synthesize this compound, one must introduce an ethyl group and an isopropyl group onto the benzene ring at adjacent (ortho) positions. Both ethyl and isopropyl groups are alkyl groups, which are known as activating groups in electrophilic aromatic substitution. wikipedia.org Activating groups direct incoming electrophiles to the ortho and para positions. libretexts.org This directing effect governs the strategy for sequential alkylation.
There are two primary sequential pathways:
Isopropylation followed by Ethylation: In this route, benzene is first reacted with propylene to form isopropylbenzene (cumene). The isopropyl group on the ring will then direct the incoming ethyl group to the ortho and para positions. This results in a mixture of this compound (ortho product) and 1-ethyl-4-isopropylbenzene (para product).
Ethylation followed by Isopropylation: Alternatively, benzene is first ethylated with ethylene to produce ethylbenzene. The ethyl group is also an ortho-, para-director, so the subsequent isopropylation will yield a mixture of this compound and 1-ethyl-4-isopropylbenzene.
In both pathways, the major challenge is separating the desired ortho isomer from the thermodynamically more stable and often major para isomer. Steric hindrance from the initial alkyl group can disfavor substitution at the adjacent ortho position, leading to a higher yield of the para product. imperial.ac.uk
Strategies for Controlled Regioselectivity in Aromatic Ring Functionalization
Achieving high regioselectivity for a specific isomer, particularly a sterically hindered one like an ortho-disubstituted product, is a central challenge in organic synthesis. Standard Friedel-Crafts alkylations often yield mixtures of isomers. youtube.com Control over the reaction outcome relies on several strategies:
Directing Group Effects: The most fundamental strategy is to leverage the electronic properties of the substituents already on the ring. Activating groups (-R, -OR, -NH2) direct ortho/para, while most deactivating groups (-NO2, -CN, -COR) direct meta. libretexts.orgfiveable.me When multiple groups are present, the more powerfully activating group typically controls the position of the next substitution. chemistrysteps.com
Order of Reactions: The sequence in which substituents are introduced is paramount. Planning a synthesis often involves a retrosynthetic approach, where one considers which group should be introduced last based on the directing effects of the others. ucalgary.caopenstax.org For this compound, since both are ortho-, para-directors, the order of addition primarily influences the ratio of ortho to para products, which is also heavily affected by sterics.
Use of Blocking Groups: In some cases, a position can be temporarily blocked to force substitution at another site. For example, a sulfonic acid group (-SO3H) can be introduced to block the para position. After directing another substituent to the ortho position, the sulfonic acid group can be removed.
Ortho-Lithiation: A more advanced strategy involves directed ortho-metalation. A functional group on the ring (e.g., -OR, -CONR2) can coordinate to an organolithium reagent, directing the removal of a proton from the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to install a substituent specifically at that ortho position. While not directly applicable to simple alkylation, this principle underscores the types of advanced methods used to overcome the inherent regioselectivity of classical reactions. oup.com
Elucidation of Reaction Mechanisms and Kinetics of 1 Ethyl 2 Isopropylbenzene
Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 1-ethyl-2-isopropylbenzene is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic hydrocarbons. The presence of two alkyl groups, ethyl and isopropyl, on the ring significantly influences the reaction's rate and the regioselectivity of the products.
Influence of Alkyl Substituents on Ring Activation and Directivity
Alkyl groups are known to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This activation stems from two primary electronic effects: the inductive effect and hyperconjugation. stackexchange.com Both the ethyl and isopropyl groups are electron-donating through the sigma bond network (inductive effect, +I), which enriches the electron density of the aromatic ring, making it more attractive to electrophiles. stackexchange.comechemi.com
Hyperconjugation, a resonance effect, also plays a crucial role. It involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi system of the benzene ring. stackexchange.comechemi.com The ethyl group has two alpha-hydrogens available for hyperconjugation, while the isopropyl group has one. stackexchange.comechemi.com This effect further stabilizes the carbocation intermediate (the arenium ion) formed during the substitution, lowering the activation energy of the reaction.
As activating groups, both the ethyl and isopropyl substituents are ortho, para-directors. They direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In this compound, the positions are numbered relative to the ethyl group (C1) and isopropyl group (C2).
However, the directing influence is complicated by steric hindrance. The isopropyl group is bulkier than the ethyl group, which can sterically hinder attack at the positions ortho to it (C3 and C1). ucalgary.ca Similarly, the ethyl group hinders the C2 position. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are para to the isopropyl and ethyl groups, respectively, and are less sterically crowded. Attack at the C5 position (para to the ethyl group) is also sterically accessible. The ultimate product distribution will depend on a sensitive balance between these electronic and steric factors.
The relative activating strength of alkyl groups can be observed in their reaction rates. While a direct comparison for this compound is specific, the trend for individual substituents is well-documented.
| Compound | Relative Rate (Benzene = 1) |
|---|---|
| Benzene | 1 |
| Toluene (B28343) | 24 |
| Ethylbenzene (B125841) | ~25 |
| Isopropylbenzene | ~22 |
| tert-Butylbenzene (B1681246) | 15.7 |
This table illustrates the activating effect of alkyl groups, with reactivity influenced by a combination of inductive and hyperconjugative effects. The slight decrease in rate from ethyl to tert-butylbenzene is often attributed to steric factors and a decrease in the number of hydrogens available for hyperconjugation. stackexchange.com
Studies on Free Radical Pathways at Benzylic Positions
The carbon atoms of the alkyl groups directly attached to the benzene ring are known as benzylic positions. These positions are particularly reactive towards free radical reactions because the resulting benzylic radical is highly stabilized by resonance. libretexts.orgyoutube.com In this compound, there are two distinct benzylic positions: a secondary position on the ethyl group and a tertiary position on the isopropyl group. The stability of hydrocarbon radicals follows the order: 3° benzylic > 2° benzylic > 1° benzylic > 3° aliphatic. studypool.com Consequently, the tertiary benzylic position on the isopropyl group is the most favorable site for radical formation.
Mechanisms of Benzylic Bromination and Subsequent Reactivity
Benzylic bromination is a selective reaction that introduces a bromine atom at the benzylic position. libretexts.org This is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or peroxide. libretexts.orgpearson.com The reaction proceeds via a free-radical chain mechanism:
Initiation: The initiator causes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical (Br•). libretexts.org
Propagation: The bromine radical abstracts a hydrogen atom from the most reactive benzylic position to form the most stable radical intermediate. In the case of this compound, this would be the tertiary hydrogen on the isopropyl group, yielding a resonance-stabilized tertiary benzylic radical. studypool.com This radical then reacts with a bromine source (either Br₂ present in trace amounts or NBS itself) to form the benzylic bromide and a new bromine radical, which continues the chain. libretexts.org
Termination: The reaction is terminated when two radicals combine. studypool.com
Due to the significantly higher stability of the tertiary benzylic radical, the major product of the monobromination of this compound with NBS is 1-(1-bromo-1-methylethyl)-2-ethylbenzene. The resulting benzylic bromide is a versatile synthetic intermediate, susceptible to further reactions such as nucleophilic substitution and elimination.
| Stability Rank | Type of Radical | Reason for Stability |
|---|---|---|
| 1 (Most Stable) | Tertiary Benzylic | Resonance delocalization over the ring + hyperconjugation from three alkyl groups |
| 2 | Secondary Benzylic | Resonance delocalization over the ring + hyperconjugation from two alkyl groups |
| 3 | Primary Benzylic | Resonance delocalization over the ring + hyperconjugation from one alkyl group |
| 4 | Tertiary Aliphatic | Hyperconjugation |
| 5 | Secondary Aliphatic | Hyperconjugation (less than tertiary) |
| 6 (Least Stable) | Primary Aliphatic | Hyperconjugation (least) |
This table highlights the exceptional stability of benzylic radicals due to the ability of the aromatic ring to delocalize the unpaired electron via resonance. youtube.comstudypool.com
Nucleophilic Substitution Mechanisms Involving Benzylic Intermediates
Benzylic halides, such as those formed from the bromination of this compound, are highly reactive towards nucleophilic substitution reactions. This enhanced reactivity is due to the stabilization of the transition states and intermediates by the adjacent benzene ring. ucalgary.ca These reactions can proceed through either an Sₙ1 (Substitution Nucleophilic Unimolecular) or Sₙ2 (Substitution Nucleophilic Bimolecular) pathway.
Comparative Analysis of Sₙ1 and Sₙ2 Pathways for Benzylic Halides
The choice between the Sₙ1 and Sₙ2 mechanism for a benzylic halide depends primarily on the structure of the substrate (primary, secondary, or tertiary), the strength of the nucleophile, and the nature of the solvent. ucalgary.cayoutube.com
Sₙ1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. It is favored by substrates that can form stable carbocations, such as tertiary and secondary benzylic halides. ucalgary.ca The benzylic carbocation is highly stabilized by resonance, with the positive charge delocalized over the aromatic ring. libretexts.org The rate of the Sₙ1 reaction is dependent only on the concentration of the substrate. Weak nucleophiles and polar protic solvents (which can stabilize the carbocation intermediate) favor this pathway. stackexchange.com For the tertiary benzylic bromide derived from this compound, the Sₙ1 pathway is strongly preferred.
Sₙ2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This pathway is favored by primary and, to a lesser extent, secondary benzylic halides. ucalgary.ca It is sensitive to steric hindrance; therefore, it is disfavored for tertiary halides. youtube.com Strong nucleophiles and polar aprotic solvents favor the Sₙ2 mechanism. The secondary benzylic bromide that could be formed (in minor amounts) on the ethyl group of this compound would react via an Sₙ2 mechanism in the presence of a strong nucleophile.
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |
|---|---|---|
| Substrate Structure | Favored by 3° and 2° benzylic halides | Favored by 1° and 2° benzylic halides |
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |
| Intermediate | Yes (Resonance-stabilized benzylic carbocation) | No (Concerted mechanism with a transition state) |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., OH⁻, CN⁻) |
| Solvent | Favored by polar protic solvents (e.g., ethanol, water) | Favored by polar aprotic solvents (e.g., acetone (B3395972), DMSO) |
| Stereochemistry | Racemization (attack from either side of planar carbocation) | Inversion of configuration (backside attack) |
This table summarizes the key factors that determine whether a benzylic halide will undergo substitution via an Sₙ1 or Sₙ2 pathway. ucalgary.cayoutube.comstackexchange.com
Computational Chemistry in Mechanistic Elucidation of Alkylbenzenes
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of alkylbenzenes. rsc.org Methods such as Density Functional Theory (DFT) allow for the detailed examination of reaction pathways, transition state structures, and activation energies that are often difficult to determine experimentally. nih.gov
For electrophilic aromatic substitution reactions, computational models can accurately predict the regioselectivity by calculating the energies of the different possible arenium ion intermediates. These calculations can quantify the subtle balance between electronic activation and steric hindrance, explaining why a particular isomer is favored. nih.gov
In the study of free-radical reactions, computational methods can determine bond dissociation energies, helping to identify the most likely site of hydrogen abstraction. They can also map out the potential energy surface of the reaction, providing insights into the kinetics and thermodynamics of the radical chain process. figshare.com Similarly, for nucleophilic substitutions, computational studies can model the transition states for both Sₙ1 and Sₙ2 pathways, helping to predict which mechanism will be dominant under specific conditions. rsc.org Software packages can automatically generate detailed kinetic models for the oxidation and pyrolysis of complex alkylbenzenes, providing a deeper understanding of their behavior under various conditions. researchgate.net
Density Functional Theory (DFT) Calculations for Reaction Energy Surfaces and Transition States
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the reaction pathways of organic molecules. By calculating the electronic structure, DFT can predict the geometries of reactants, products, and, crucially, the high-energy transition states that connect them. This allows for the determination of reaction energy surfaces, which map the energy of a system as a function of its geometry.
For alkylbenzenes, DFT calculations are instrumental in understanding reactions such as dehydrogenation. For instance, studies on the β-hydride elimination of an ethyl group on copper surfaces have utilized plane wave DFT to characterize the transition states. cmu.edu These calculations reveal that the activation energy barrier for such a reaction is significantly influenced by the specific surface and geometry. cmu.edu The geometry of the initial state, transition state, and final state can be precisely determined, providing a detailed picture of the reaction coordinate. cmu.edu For reactions involving heavy metal catalysts, relativistic DFT methods may be necessary to accurately predict properties like NMR chemical shifts of hydride intermediates, which are affected by the spin-orbit heavy atom on light atom (HALA) effect. rsc.org
Hydride shifts are common intramolecular rearrangements in carbocation intermediates that can form during reactions of alkylbenzenes. DFT calculations have been employed to study these processes, such as the degenerate hydride shifts in acyclic tertiary carbocations, revealing the energetic favorability of different pathways. researchgate.net Computational studies on the cycloisomerization of 1,6-enynes, catalyzed by InCl₃, show that the reaction proceeds through a series of steps including the formation of a vinyl cation, cyclopropanation, a researchgate.netstenutz.eu-carbon shift, and finally, nonconjugated researchgate.netnist.gov-hydride shifts to yield the final product. researchgate.net These theoretical investigations provide a framework for understanding similar potential rearrangements in the carbocation intermediates derived from this compound during electrophilic reactions.
Charge Transfer Analysis and Electronic Property Investigations of Catalytic Systems
The interaction between a reactant like this compound and a catalyst is governed by electronic properties and charge transfer dynamics. DFT calculations are again essential for elucidating these phenomena. For example, in studies of graphene-encapsulated metal alloy nanocatalysts, DFT has been used to reveal how tuning the alloy composition can optimize structural reorganization energy and enhance charge transfer from the metal core to the graphene shell. rsc.org This charge transfer is critical for improving catalytic activity in reactions like the oxygen reduction reaction (ORR). rsc.org By analyzing the electronic structure, researchers can understand how the catalyst's surface interacts with the alkylbenzene molecule, facilitating bond breaking and formation. The study of van der Waals interactions, which are crucial for the physical adsorption of aromatic compounds onto catalyst surfaces like MoS₂, also benefits from specialized DFT functionals (e.g., vdW-DF) that accurately calculate these non-covalent forces. dtu.dk
Autoxidation Mechanisms in Alkylbenzene Systems
Autoxidation is the spontaneous oxidation of compounds in the presence of air (oxygen), a process of significant industrial and academic interest. For alkylbenzenes, this process proceeds through a free-radical chain reaction.
Primary Hydroperoxide Formation and Subsequent Propagation Pathways
The autoxidation of an alkylbenzene like this compound is initiated by the formation of alkyl radicals, which then rapidly react with molecular oxygen to form peroxy radicals (ROO•). The key propagation step involves the abstraction of a hydrogen atom from another alkylbenzene molecule by the peroxy radical, forming a hydroperoxide (ROOH) and a new alkyl radical. youtube.comyoutube.com This new radical continues the chain reaction. youtube.com
A combined experimental and theoretical approach to elucidating the autoxidation of ethylbenzene has shown that the primary product, 1-phenyl-ethylhydroperoxide, is itself a key intermediate that participates in subsequent reactions. nih.govacs.org This hydroperoxide can react with chain-carrying peroxyl radicals approximately 10 times faster than the parent ethylbenzene substrate. nih.govacs.org This subsequent propagation of the primary hydroperoxide is a crucial pathway for the formation of products like acetophenone (B1666503) and 1-phenylethanol. nih.govacs.org The industrial production of phenol (B47542) and acetone from cumene (B47948) (isopropylbenzene) relies on the formation of cumene hydroperoxide through a similar autoxidation process. ncert.nic.ingoogle.com
Oxidation Reactions of Alkylbenzenes
The oxidation of alkylbenzenes can be carried out under various conditions to yield different products. The structure of the alkyl group significantly influences the reactivity and product distribution. Modeling studies on the oxidation of large alkylbenzenes have shown that reactivity at low temperatures is enhanced as the length of the alkyl chain increases. researchgate.net This is attributed to a decreasing influence of resonance-stabilized benzylic radicals, which are less reactive, and an increase in facile isomerization reactions of both benzylic and peroxy radicals. researchgate.net
Catalytic systems can be employed to improve the selectivity of oxidation reactions. For instance, the aerobic oxidation of alkylbenzenes to hydroperoxides can be achieved under mild conditions (30-80°C) using catalysts based on N-hydroxyimides, such as N-hydroxyphthalimide, in combination with peroxide activators. researchgate.net This method offers higher selectivity to the hydroperoxide (87-99%) compared to traditional high-temperature processes. researchgate.net The OH-initiated oxidation of ethylbenzene, a process relevant to atmospheric chemistry, has also been studied using DFT. These calculations show that the reaction of the ethylbenzene-OH adduct with O₂ primarily leads to the formation of ethyl-phenol via hydrogen abstraction. mdpi.com
Table 1: Summary of Reaction Mechanisms and Investigative Methods
| Reaction Type | Key Intermediates/Processes | Primary Investigative Methods | Key Findings |
|---|---|---|---|
| Catalytic Reactions | Transition States, Carbocations, Hydride Shifts | Density Functional Theory (DFT) | DFT can map reaction energy surfaces and characterize transition states. Hydride shifts are common in carbocation intermediates. |
| Catalyst Interactions | Charge Transfer, Adsorption | DFT, vdW-DF | Charge transfer between catalyst and substrate is key to activity. Van der Waals forces are crucial for adsorption on surfaces. |
| Autoxidation | Peroxy Radicals, Hydroperoxides | Experimental and Theoretical (DFT) | Proceeds via a free-radical chain mechanism. Primary hydroperoxide is a key intermediate that undergoes further reaction. |
| General Oxidation | Alkyl & Benzylic Radicals, Peroxy Radicals | Experimental and Kinetic Modeling | Reactivity increases with alkyl chain length. Catalysts can improve selectivity to hydroperoxides at mild conditions. |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-phenylethanol |
| 1-phenyl-ethylhydroperoxide |
| Acetone |
| Acetophenone |
| Benzene |
| Cumene (isopropylbenzene) |
| Cyclohexane |
| Ethyl-phenol |
| Ethylbenzene |
| N-hydroxyphthalimide |
Mechanistic Studies of Potassium Permanganate (B83412) Oxidation of Benzylic Carbons
The oxidation of alkyl-substituted aromatic hydrocarbons by potassium permanganate (KMnO₄) is a well-established method for the synthesis of aromatic carboxylic acids. This process is particularly effective for alkylbenzenes that possess at least one hydrogen atom on the benzylic carbon, the carbon atom directly attached to the aromatic ring. masterorganicchemistry.comyoutube.com In the case of this compound, both the ethyl and isopropyl substituents contain benzylic hydrogens, making them susceptible to oxidation by strong oxidizing agents like KMnO₄.
The reaction mechanism for the permanganate oxidation of benzylic carbons is complex and is understood to proceed through a free-radical pathway. masterorganicchemistry.comtestbook.com The initial and rate-limiting step is widely considered to be the abstraction of a hydrogen atom from the benzylic position by the permanganate ion (MnO₄⁻). masterorganicchemistry.comiosrjournals.org This hydrogen abstraction results in the formation of a benzylic radical. The stability of this radical is enhanced by resonance with the aromatic ring, which facilitates its formation.
Following the initial hydrogen abstraction, the subsequent steps of the mechanism are intricate and can involve further oxidation of the intermediate species. masterorganicchemistry.comtestbook.com Regardless of the length of the alkyl chain, the entire side chain is typically cleaved, and the benzylic carbon is oxidized to a carboxylic acid group (-COOH). ck12.orgorganicchemistryguide.com The benzene ring itself remains resistant to oxidation under these reaction conditions. ck12.org For this compound, this would mean the oxidation of both the ethyl and isopropyl groups to carboxylic acid functionalities.
Kinetic studies on the oxidation of various alkylarenes by permanganate have shown that the initial stages of the reaction are typically first-order with respect to both the concentration of the permanganate salt and the substrate. iosrjournals.orgresearchgate.net The nature of the oxidizing species can vary depending on the pH of the reaction medium. In acidic solutions, species such as HMnO₄ and MnO₃⁺ may act as the active oxidants. researchgate.net The increased positive charge on these species enhances their electrophilic character and can lead to an increased reaction rate. researchgate.net
The general sequence of events for the oxidation of a benzylic carbon by potassium permanganate can be summarized as follows:
| Step | Description |
| 1. Hydrogen Abstraction | The permanganate ion abstracts a hydrogen atom from the benzylic carbon, forming a benzylic free radical. |
| 2. Radical Oxidation | The benzylic radical is further oxidized by permanganate or other manganese species. |
| 3. Chain Cleavage & Oxidation | The alkyl chain is cleaved, and the benzylic carbon is progressively oxidized, eventually forming a carboxylate group. |
| 4. Acidification | Upon acidification of the reaction mixture, the carboxylate salt is protonated to yield the final carboxylic acid product. |
For this compound, both the benzylic C-H bonds of the ethyl group and the single benzylic C-H bond of the isopropyl group are susceptible to this oxidative cleavage. This would result in the formation of phthalic acid.
Applications of 1 Ethyl 2 Isopropylbenzene As a Key Chemical Intermediate in Advanced Synthesis
Role in Complex Organic Molecule Synthesis
The structure of 1-ethyl-2-isopropylbenzene makes it a useful intermediate for the synthesis of more complex molecules. The presence of two different alkyl groups provides multiple sites for functionalization and directs subsequent substitutions on the aromatic ring, allowing for the creation of intricate molecular architectures. This enhanced reactivity towards electrophiles is fundamental to its application in building complex organic frameworks. smolecule.com
While direct pathways from this compound to specific pharmaceuticals are not extensively detailed in readily available literature, its structural motifs are relevant to medicinal chemistry. Aromatic compounds with varied alkyl substitution patterns are common backbones in drug molecules. Structurally related and industrially significant alkylbenzenes, such as cumene (B47948) (isopropylbenzene) and ethylbenzene (B125841), are produced on a massive scale as precursors to phenol (B47542), acetone (B3395972), and styrene (B11656), respectively. wikipedia.orgnih.gov These chemicals are, in turn, fundamental building blocks for a wide array of chemicals and polymers, some of which have applications in the pharmaceutical industry. researchgate.net The synthesis of complex molecules often relies on intermediates that can be selectively modified, a role that this compound is suited for due to the directing effects of its alkyl groups.
Similar to its potential role in pharmaceuticals, this compound can serve as an intermediate in the development of agrochemicals. The synthesis of modern pesticides and herbicides often involves the assembly of complex aromatic structures. The ability to introduce various functional groups onto the benzene (B151609) ring of this compound makes it a candidate for creating novel active ingredients. As a point of comparison, the structurally similar compound cumene is a known precursor to the herbicide isoproturon. wikipedia.org This highlights the utility of the isopropylbenzene moiety in the agrochemical sector and suggests a potential, analogous role for more complex derivatives like this compound.
Integration into Catalytic Cracking Feedstocks and Process Optimization
Catalytic cracking is a cornerstone of the petrochemical industry, breaking down large hydrocarbon molecules into smaller, more valuable products such as gasoline components and light olefins. qub.ac.uk Alkylbenzenes like this compound can be components of feedstocks for these processes. Research into the catalytic cracking of related compounds, such as the isomer 1,3,5-triisopropylbenzene (B165165) (1,3,5-TIPB), provides insight into the potential transformation of this compound under cracking conditions. qub.ac.ukresearchgate.net
Studies have shown that cracking 1,3,5-TIPB over zeolite catalysts yields valuable products through successive dealkylation steps, primarily producing propylene (B89431) and, eventually, cumene and benzene. qub.ac.uk Process optimization is a key area of research, with a focus on catalyst design to improve efficiency and selectivity. For instance, the use of hierarchical H-Y zeolites, which possess both micropores and mesopores, has been shown to promote the deep cracking of bulky molecules like 1,3,5-TIPB by improving mass transport to the active sites within the catalyst. qub.ac.ukresearchgate.net Despite a potential weakening of acidity from the dealumination process used to create these hierarchical pores, the enhanced accessibility leads to a significantly higher yield of desired products like cumene and benzene. researchgate.net
Optimization of the catalytic cracking process involves a systematic approach that includes steady-state process modeling of the reactor, regenerator, and other auxiliary units. researchgate.net Such models, which can be based on kinetic schemes involving various lumped species, allow for the optimization of variables like temperature, pressure, and catalyst-to-oil ratio to maximize the yield of desired products and minimize energy consumption. researchgate.netmdpi.com
Table 1: Research Findings on Catalytic Cracking of a Model Alkylbenzene (1,3,5-TIPB)
| Feedstock | Catalyst | Key Findings | Resulting Products | Reference |
| 1,3,5-triisopropylbenzene (1,3,5-TIPB) | Hierarchical H-Y Zeolites | Introduction of hierarchical porosity promotes deep cracking despite weakening acidity. | Five times more cumene and benzene compared to parent H-Y zeolite. | researchgate.net |
| 1,3,5-triisopropylbenzene (1,3,5-TIPB) | Zeolites (general) | Cracking proceeds via three successive dealkylation steps. | Propylene, isopropylbenzene (cumene), benzene. Secondary products include butenes and coke. | qub.ac.uk |
Contribution to Chemical Manufacturing Processes as a Reaction Medium
Beyond its role as a reactive intermediate, this compound serves as a solvent or reaction medium in various chemical manufacturing processes. smolecule.comvinatiorganics.com Its high solvency power enables it to effectively dissolve a wide range of organic compounds, resins, and polymers. smolecule.comvinatiorganics.com This property is particularly valuable in formulations for paints and coatings, where it helps to disperse pigments and resins, leading to improved performance and durability. vinatiorganics.com
In chemical synthesis, its ability to dissolve reactants and facilitate their interaction makes it a suitable medium for various reactions, extractions, and separations. smolecule.comvinatiorganics.com Its moderate boiling point (approximately 185.7 °C) and relatively low volatility contribute to its utility in processes that require stable temperature control and minimal solvent loss. vinatiorganics.com These characteristics establish this compound as a versatile solvent, contributing to the efficiency and efficacy of numerous chemical manufacturing operations. vinatiorganics.com
Advanced Analytical Techniques for 1 Ethyl 2 Isopropylbenzene Characterization and Quantitation
Chromatographic Methods for Complex Mixture Analysis
Chromatography, a cornerstone of separation science, is indispensable for the analysis of 1-ethyl-2-isopropylbenzene. Gas chromatography and its coupled techniques are particularly well-suited for volatile and semi-volatile organic compounds like alkylbenzenes.
Gas chromatography (GC) is a fundamental technique for determining the purity of this compound and separating it from other components in a mixture. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The success of separating C11 alkylbenzene isomers, such as the positional isomers of ethylisopropylbenzene, is highly dependent on the choice of the stationary phase due to their similar physicochemical properties. vurup.skresearchgate.net
The identity of a compound in a GC analysis is often confirmed by its retention index (RI), a value that normalizes retention times relative to a series of n-alkane standards. This allows for inter-laboratory comparison of data. For this compound, retention indices have been determined on various stationary phases, with non-polar phases like OV-101 (a polydimethylsiloxane) and polar phases showing different selectivities. nist.govnih.gov For instance, liquid crystalline stationary phases are noted for their high isomeric selectivity, which can be crucial for resolving closely related structures that may co-elute on standard columns. vurup.skresearchgate.net
Table 1: Gas Chromatography Retention Indices for this compound This interactive table provides Kovats Retention Index (I) data on different column types and temperatures, which is crucial for the identification of this compound in GC analysis.
| Column Type | Active Phase | Temperature (°C) | Retention Index (I) |
|---|---|---|---|
| Capillary | OV-101 | 100 | 1098 |
| Capillary | OV-101 | 120 | 1106 |
| Capillary | OV-101 | 140 | 1114 |
| Capillary | CW-20M | 100 | 1358 |
| Capillary | CW-20M | 120 | 1372 |
| Capillary | CW-20M | 140 | 1385 |
Data sourced from the NIST Chemistry WebBook. nist.gov
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the highly specific detection and identification power of mass spectrometry. dtic.milcdc.gov As components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron ionization (EI). pjps.pk This energetic process fragments the molecule into a reproducible pattern of charged ions. pjps.pk
The resulting mass spectrum is a chemical fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The mass spectrum of this compound can be compared against extensive spectral libraries, such as the NIST Mass Spectral Library, for unambiguous identification. pjps.pknist.gov This method is highly effective even when compounds co-elute, as mathematical deconvolution techniques can often extract pure spectra from mixed signals. nist.gov
For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where the detector is set to monitor only a few specific ions characteristic of the target analyte. This significantly increases sensitivity and selectivity, allowing for precise measurement of this compound concentrations, even at trace levels. nemc.us
Headspace gas chromatography (HS-GC) is an essential technique for analyzing volatile organic compounds (VOCs) like this compound within complex liquid or solid matrices without direct injection of the sample. nemc.usnih.gov This approach minimizes contamination of the GC system with non-volatile residues.
Static Headspace Analysis: In this method, the sample is placed in a sealed vial and heated to a specific temperature, allowing volatile analytes to partition between the sample matrix and the gas phase (headspace) above it. researchgate.net Once equilibrium is reached, a portion of the headspace gas is automatically injected into the GC for analysis. nemc.us This technique is robust and easily automated.
Purge-and-Trap (Dynamic Headspace) Analysis: This methodology offers enhanced sensitivity compared to the static method. nih.gov An inert gas is bubbled (purged) through the sample, stripping the volatile compounds, which are then collected and concentrated on an adsorbent trap. The trap is subsequently heated rapidly, desorbing the analytes into the GC system as a concentrated band. This concentration step allows for the detection and quantitation of this compound at much lower levels than static headspace analysis. cdc.govnih.gov
Computational Methods in Analytical Characterization
Computational chemistry provides powerful tools that complement experimental analytical techniques. By modeling molecular properties and behavior, these methods offer deep insights into structure and spectroscopy, aiding in the interpretation of complex analytical data.
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the three-dimensional structure of molecules like this compound. sci-hub.se The process involves a geometry optimization, where the molecule's electronic energy is minimized with respect to all atomic coordinates, resulting in the most stable, low-energy structure.
This optimized molecular geometry is fundamental for interpreting experimental data. For example, once the stable structure is determined, its vibrational frequencies can be calculated. These theoretical frequencies can be compared directly with experimental infrared (IR) and Raman spectra. researchgate.net This comparison helps in assigning the observed spectral bands to specific molecular motions (e.g., C-H stretches, ring deformations), confirming the molecular structure and providing a more complete understanding of its spectroscopic properties. researchgate.net
The presence of flexible ethyl and isopropyl side chains on the benzene (B151609) ring means that this compound can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. aip.org Conformational analysis is the study of the energies and properties of these different conformers.
Computational chemists perform potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of systematic rotations around specific bonds (dihedral angles). sci-hub.se This process identifies the various low-energy, stable conformers. For each stable conformer, a unique spectroscopic signature (e.g., IR, Raman, UV spectra) can be predicted. researchgate.netaip.org By comparing the predicted spectra of different conformers with the experimental spectrum, researchers can determine which conformation is dominant under the experimental conditions or if a mixture of conformers is present. aip.orgresearchgate.net This level of detailed structural insight is often difficult to achieve through experimental methods alone.
Environmental Transformation and Degradation Pathways of 1 Ethyl 2 Isopropylbenzene: a Mechanistic Perspective
Atmospheric Degradation Mechanisms
In the atmosphere, volatile organic compounds (VOCs) like 1-ethyl-2-isopropylbenzene are primarily degraded through reactions with photochemically generated oxidants. The most significant of these is the hydroxyl radical (•OH), often referred to as the "detergent of the atmosphere" due to its high reactivity and role in cleansing the air of pollutants. harvard.eduunito.it
The atmospheric degradation of this compound is initiated predominantly by its reaction with hydroxyl radicals (•OH). mdpi.com These highly reactive radicals are formed in the troposphere through the photolysis of ozone (O₃) in the presence of water vapor. unito.it The reaction between this compound and •OH radicals can proceed through two main pathways:
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the ethyl or isopropyl side chains. This reaction is typically faster at the tertiary carbon atom of the isopropyl group and the secondary carbon atoms of the ethyl group, due to the lower bond dissociation energy compared to the primary or aromatic C-H bonds. This abstraction results in the formation of water and an alkylbenzene radical.
•OH Addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical adduct. This is a common reaction pathway for aromatic compounds.
| Compound | Rate Constant (k) at specified temperature | Reference |
|---|---|---|
| Ethylbenzene (B125841) | 7.51 × 10-12 cm3 s-1 at 248 K | mdpi.com |
| 2,2,4-Trimethylpentane | 3.20 × 10-12 cm3 s-1 at 248 K | mdpi.com |
| 2,2-Dimethylhexane | 4.30 × 10-12 cm3 s-1 at 248 K | mdpi.com |
Following the initial reaction with hydroxyl radicals, the resulting alkylbenzene or hydroxycyclohexadienyl radicals undergo a series of rapid reactions with molecular oxygen (O₂) to form peroxy radicals (RO₂). These peroxy radicals can then react with nitric oxide (NO) to form alkoxy radicals (RO) or with other peroxy radicals.
The subsequent reactions of these intermediates lead to the formation of a variety of oxygenated byproducts. Based on studies of similar compounds like ethylbenzene, the expected photooxidation products of this compound would include: nih.gov
Ring-Retaining Products: Formation of substituted phenols (e.g., ethyl-isopropyl-phenols) and benzaldehydes.
Ring-Opening Products: Cleavage of the aromatic ring can lead to the formation of smaller, oxygenated compounds such as dicarbonyls (e.g., methylglyoxal) and other aldehydes and acids. nih.gov
Nitrogen-Containing Products: In the presence of nitrogen oxides (NOx), nitroaromatic compounds like nitro-1-ethyl-2-isopropylbenzene can be formed. nih.gov One potential toxic byproduct of the photooxidation of aromatic hydrocarbons in smog is peroxyacetylnitrate (PAN). cdc.gov
Smog chamber experiments on ethylbenzene have identified products such as ethylphenol, methylglyoxal, phenol (B47542), benzaldehyde, and 2-ethylfurane in both gas and particle phases. nih.gov It is plausible that analogous isopropyl-substituted products would be formed from this compound.
Aqueous and Soil Biodegradation Pathways
In soil and aqueous environments, the primary degradation pathway for this compound is microbial biodegradation. The rate and extent of this process depend on various factors, including the presence of suitable microorganisms, oxygen levels, temperature, and pH.
Aerobic Degradation: Under aerobic conditions, the biodegradation of alkylbenzenes is typically initiated by oxygenase enzymes. ethz.ch The presence of branched alkyl chains, as in this compound, can influence the degradation rate. Generally, highly branched structures are more resistant to biodegradation than linear alkyl chains. mpob.gov.my The initial attack can occur on either the aromatic ring (via dioxygenases) or the alkyl side chains (via monooxygenases). ethz.ch Ring dioxygenases introduce two hydroxyl groups to the aromatic ring, leading to ring cleavage. Side-chain oxidation involves the terminal or sub-terminal oxidation of the alkyl groups. researchgate.netnih.gov
Anaerobic Degradation: In the absence of oxygen, anaerobic biodegradation can occur, although generally at a slower rate than aerobic processes. cdc.gov For alkylbenzenes like ethylbenzene, a common anaerobic activation mechanism involves the addition of the molecule to fumarate (B1241708), a reaction catalyzed by enzymes such as benzylsuccinate synthase. asm.orgnih.gov This is followed by a series of reactions analogous to β-oxidation to degrade the alkyl side chain. It is expected that this compound could be degraded via a similar pathway. Studies on other BTEX compounds by Dechloromonas strain RCB have shown complete mineralization to CO₂ under anaerobic conditions with nitrate (B79036) as the electron acceptor. nih.gov
Specific degradation kinetic data for this compound is limited. However, studies on related compounds provide an indication of potential rates.
| Compound | Condition | Organism/Community | Observed Rate/Outcome | Reference |
|---|---|---|---|---|
| Benzene (B151609) | Aerobic | Mixed Culture | 100% degradation of 100 mg/L in 14 days | |
| Ethylbenzene | Aerobic | Mixed Culture | 100% degradation of 100 mg/L in 14 days | |
| Benzene | Microaerobic | Enrichment Culture | Potential oxidation rate of 4.3 μmol L-1 d-1 | frontiersin.org |
| Ethylbenzene | Anaerobic (Nitrate-reducing) | Dechloromonas strain RCB | Readily degraded and completely mineralized to CO2 | nih.gov |
| Linear Alkylbenzene Sulfonate (C12) | Anaerobic (Methanogenic) | Sewage Sludge | 20% biotransformed | nih.gov |
The biotransformation of this compound is expected to proceed through a series of metabolic intermediates.
Under aerobic conditions , the pathway would likely involve:
Side-chain oxidation: Hydroxylation of the terminal carbons of the ethyl and isopropyl groups, followed by oxidation to aldehydes and carboxylic acids.
Ring hydroxylation: Dioxygenase-catalyzed formation of a dihydrodiol intermediate.
Ring cleavage: The dihydroxylated ring is then cleaved, leading to the formation of aliphatic acids that can enter central metabolic pathways.
Under anaerobic conditions , the proposed pathway, by analogy to ethylbenzene, would be: nih.gov
Fumarate addition: Addition of the ethyl or isopropyl group to fumarate to form a substituted succinate (B1194679) derivative.
Carbon skeleton rearrangement and decarboxylation.
β-oxidation-like steps: The modified side chain is shortened, eventually leading to the removal of the alkyl group.
Aromatic ring degradation: The remaining aromatic core, likely as a benzoyl-CoA analog, is then degraded through ring reduction and cleavage.
Identified metabolites from the anaerobic degradation of ethylbenzene by Azoarcus sp. strain EB1 include (S)-(-)-1-phenylethanol and acetophenone (B1666503), which are subsequently converted to benzoyl-CoA. asm.orgnih.gov
While the query specifically mentions Aneurinibacillus migulanus, current scientific literature does not prominently feature this species in the context of alkylbenzene or hydrocarbon degradation. This genus is more commonly studied for its production of antibiotics and biosurfactants.
However, a diverse range of other microorganisms are known to be involved in the degradation of alkylbenzenes and related hydrocarbons. nih.gov These include:
Pseudomonas species: Many strains, such as Pseudomonas putida, are well-known for their ability to aerobically degrade a wide variety of aromatic hydrocarbons, including ethylbenzene, often through the dioxygenase-initiated pathways. ethz.ch
Dechloromonas species: As mentioned, Dechloromonas strain RCB is capable of anaerobically degrading benzene, toluene (B28343), ethylbenzene, and xylenes (B1142099). nih.gov
Azoarcus species: These bacteria are known to degrade ethylbenzene anaerobically under denitrifying conditions. nih.gov
Ideonella benzenivorans: This species has been identified in cultures capable of degrading benzene, toluene, and ethylbenzene under microaerobic conditions. nih.gov
Bacillus subtilis: Certain strains, like BL-27, have demonstrated the ability to degrade petroleum hydrocarbons, showing a preference for long-chain alkanes. mdpi.com
Bacterial Consortia: Often, the complete mineralization of complex hydrocarbons is carried out by a consortium of different bacterial species, where the metabolic products of one organism serve as the substrate for another. tbzmed.ac.ir For example, genera such as Zavarzinia and Thauera have been identified as key degraders of benzene and naphthalene, respectively, in oil sands tailings ponds. frontiersin.org
Microbial Biotransformation Studies and Metabolite Identification
Volatilization Dynamics in Environmental Compartments
Volatilization is a key process governing the environmental distribution of this compound, facilitating its transfer from soil and water surfaces into the atmosphere. This tendency to vaporize is primarily dictated by its physical and chemical properties, notably its vapor pressure and Henry's Law constant.
The vapor pressure of a substance indicates its propensity to evaporate. While specific experimental data for this compound's vapor pressure is not extensively documented in readily available literature, its structural analogues, such as ethylbenzene and cumene (B47948) (isopropylbenzene), possess significant vapor pressures that lead to their classification as volatile organic compounds (VOCs). nih.govepa.gov For instance, this compound has a boiling point of 193 °C, which suggests a moderate volatility under ambient environmental conditions. stenutz.eu
The partitioning of this compound between water and air is quantified by the Henry's Law constant. A higher value indicates a greater tendency for the compound to move from the aqueous phase to the gas phase. The Henry's Law constant (H) for this compound has been calculated, providing a basis for modeling its environmental fate. henrys-law.org Based on predictive models that combine group contribution methods and neural networks, the Henry's law solubility constant (Hscp) at a reference temperature of 298.15 K is available, along with its temperature dependence. henrys-law.org For similar compounds like ethylbenzene and isopropylbenzene, the Henry's Law constants are 8.43 × 10⁻³ atm·m³/mol and 1.15 x 10⁻² atm·m³/mol, respectively, indicating a rapid volatilization from water surfaces. nih.govinchem.org Given its structure, this compound is expected to exhibit comparable behavior, readily volatilizing from surface waters and moist soils.
Interactive Table: Physicochemical Properties Related to Volatilization Below is a table of properties influencing the volatilization of this compound and related compounds.
| Compound | Boiling Point (°C) | Vapor Pressure (kPa) | Henry's Law Constant (atm·m³/mol) |
| This compound | 193 stenutz.eu | Data not readily available chemeo.com | Calculated values exist henrys-law.org |
| Ethylbenzene | 136.2 epa.gov | 1.27 @ 25°C | 8.43 x 10⁻³ inchem.org |
| Isopropylbenzene (Cumene) | 152.4 | 0.60 @ 25°C | 1.15 x 10⁻² nih.gov |
Adsorption and Leaching Mechanisms in Soil and Groundwater Systems
The mobility of this compound in the subsurface environment is controlled by its adsorption to soil and sediment particles, which in turn influences its potential to leach into groundwater. The primary mechanism for the adsorption of non-polar organic compounds like alkylbenzenes is partitioning into the soil's organic matter. ecetoc.org
This behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which measures the ratio of the chemical's concentration in the organic carbon phase of the soil to its concentration in the aqueous phase. ladwp.com A high Koc value indicates strong adsorption to soil particles and consequently, lower mobility and leaching potential. nj.gov
Direct experimental Koc values for this compound are not widely published. However, Koc can be estimated from other properties, such as the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. ecetoc.org The logarithm of Kow (log Kow) for this compound is reported to be 3.8. nih.gov This relatively high value suggests a strong affinity for organic matter and indicates that this compound will likely be moderately to strongly adsorbed by soil. inchem.org
For comparison, ethylbenzene, with log Kow values in a similar range, is considered to be moderately adsorbed by soil, which can retard its migration towards groundwater. inchem.orgcdc.gov However, factors such as soil type, organic carbon content, soil porosity, and the amount of rainfall can all influence the actual extent of leaching. inchem.orgnih.gov In soils with low organic content, the potential for this compound to leach into groundwater would be significantly higher. ecetoc.org
Interactive Table: Parameters Influencing Soil Adsorption and Leaching The following table presents key coefficients for assessing the environmental mobility of this compound and related compounds.
| Compound | Log Kow | Estimated Mobility in Soil | Leaching Potential |
| This compound | 3.8 nih.gov | Low to Moderate | Low to Moderate |
| Ethylbenzene | 3.15 | Moderate inchem.org | Moderate inchem.org |
| Isopropylbenzene (Cumene) | 3.66 nih.gov | Low to Moderate | Low to Moderate |
Advanced Remediation and Separation Processes for Alkylbenzenes
Pervaporation is an advanced membrane-based separation technology that has demonstrated significant potential for the removal and recovery of volatile organic compounds, including alkylbenzenes, from industrial wastewater. nih.gov The process involves the selective permeation of specific components from a liquid mixture through a dense, non-porous membrane, followed by their evaporation into a vapor phase on the other side, which is maintained under a vacuum or swept by a carrier gas. nih.govgenesismembrane.com The separation is governed by a solution-diffusion mechanism, where the target compounds dissolve into the membrane material and then diffuse across it. nih.gov
For the removal of hydrophobic compounds like this compound from aqueous solutions, hydrophobic membranes are employed. nih.gov Materials such as polydimethylsiloxane (B3030410) (PDMS), polyvinylidene fluoride (B91410) (PVDF), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) have been extensively studied for the pervaporation of similar alkylbenzenes. researchgate.netresearchgate.net
Research on the recovery of 1-ethyl-2-methylbenzene, a structural isomer of this compound, has shown that EPDM membranes exhibit superior performance with high separation factors. researchgate.net Another study on the separation of isopropylbenzene (cumene) from water found that membranes made of polyphenylsulfone (PPSU) embedded with graphene nanosheets showed a very high separation factor and flux. researchgate.net These findings suggest that similar high efficiencies could be achieved for this compound. The performance of a pervaporation system is typically evaluated based on two key parameters: permeation flux (the rate of transport through the membrane) and the separation factor (the enrichment of the target compound in the permeate). mdpi.com
Pervaporation offers several advantages over conventional treatment methods like distillation, particularly for separating azeotropic mixtures and removing contaminants present at low concentrations. genesismembrane.comresearchgate.net It is an energy-efficient and environmentally friendly process that allows for the potential recovery and reuse of the separated alkylbenzenes. genesismembrane.com
Interactive Table: Pervaporation Performance for Alkylbenzene Separation This table summarizes the performance of various membranes in separating alkylbenzenes from water, indicating potential effectiveness for this compound.
| Target Compound | Membrane Material | Separation Factor | Permeation Flux (g/m²·h) | Reference |
| 1-Ethyl-2-methylbenzene | EPDM | 3558 | - | researchgate.net |
| 1-Ethyl-2-methylbenzene | PVDF | 480 | - | researchgate.net |
| Isopropylbenzene (Cumene) | PVDF | - | - | researchgate.net |
| Isopropylbenzene (Cumene) | PPSU/Graphene | 1566 | 132.7 | researchgate.net |
| Benzene | PDMS | 39.8 | 6.7 | mdpi.com |
Q & A
Q. How can researchers optimize the synthesis of 1-Ethyl-2-isopropylbenzene while minimizing byproduct formation?
Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and monitoring via GC-MS or HPLC to quantify yields and byproducts . For alkylbenzene derivatives like this compound, Friedel-Crafts alkylation or isomer-selective catalytic methods are common starting points. Pilot studies should include kinetic analysis to identify rate-limiting steps and thermodynamic stability assessments using computational tools like DFT .
Q. What analytical techniques are most reliable for confirming the structural identity of this compound?
Methodological Answer : Combine NMR (e.g., H and C NMR) for functional group analysis and mass spectrometry (EI-MS or HRMS) for molecular weight confirmation . For stereochemical ambiguity, X-ray crystallography or IR spectroscopy can resolve substituent positioning . Cross-validate results with reference spectra from authoritative databases (e.g., PubChem, ECHA) to avoid misassignment .
Q. How should researchers assess the acute toxicity of this compound in preliminary studies?
Methodological Answer : Use in vitro models (e.g., human cell lines like HepG2) for cytotoxicity screening (MTT assay) and Ames tests for mutagenicity . If data gaps exist (common for alkylbenzenes), extrapolate from structurally similar compounds like ethylbenzene, noting differences in substituent effects on bioavailability . Always adhere to OECD guidelines for reproducibility .
Q. What strategies ensure accurate measurement of this compound’s solubility in organic solvents?
Methodological Answer : Employ gravimetric analysis or UV-Vis spectrophotometry with calibration curves in target solvents (e.g., hexane, ethanol) . Account for temperature-dependent solubility by conducting trials at 25°C, 40°C, and 60°C. Validate results against Hansen solubility parameters to predict miscibility gaps .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer : Use density functional theory (DFT) to calculate local electrophilic susceptibility indices (e.g., Fukui functions) at each carbon position . Compare with experimental data (e.g., nitration or halogenation regioselectivity) to refine models. Software like Gaussian or ORCA with solvent-effect corrections improves accuracy .
Q. What approaches resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?
Methodological Answer : Conduct bomb calorimetry under controlled conditions (oxygen atmosphere, inert materials) to measure combustion enthalpy . Cross-check with group contribution methods (e.g., Benson’s increments) and address discrepancies via error source analysis (impurity levels, calibration drift) . Publish raw datasets to enable meta-analyses .
Q. How can advanced spectroscopic techniques elucidate degradation pathways of this compound under UV exposure?
Methodological Answer : Apply time-resolved FTIR or LC-QTOF-MS to track intermediate species during photolysis . Pair with EPR spectroscopy to detect free radicals. Computational TD-DFT simulations can map excited-state behavior and predict bond cleavage sites .
Q. What methodologies quantify the environmental persistence of this compound in soil matrices?
Methodological Answer : Use OECD 307 guidelines for aerobic soil degradation studies, monitoring parent compound depletion via GC-MS . For bioavailability, measure adsorption coefficients () using batch equilibrium tests. Integrate microbial community analysis (16S rRNA sequencing) to assess biodegradation potential .
Q. How do steric effects from the isopropyl group influence the compound’s catalytic hydrogenation kinetics?
Methodological Answer : Compare turnover frequencies (TOF) for this compound versus less hindered analogs (e.g., toluene) using Pd/C or Raney Ni catalysts . Apply Eyring analysis to determine activation parameters (, ) and correlate with steric maps from molecular docking simulations .
Q. What strategies validate the purity of this compound in synthetic batches for mechanistic studies?
Methodological Answer : Combine orthogonal methods:
- Chromatography : HPLC-DAD for UV-active impurities.
- Elemental analysis : Verify C/H ratios within 0.3% of theoretical values.
- Thermogravimetric analysis (TGA) : Detect volatile contaminants .
Document all procedures following FAIR data principles to ensure reproducibility .
Key Considerations for Data Integrity
- Ethical Standards : Adhere to OECD guidelines for toxicity testing and ensure data transparency .
- Contradiction Management : Use sensitivity analyses and multi-lab validation to address conflicting results .
- Ecological Impact : Prioritize persistence-bioaccumulation-toxicity (PBT) assessments even if preliminary data are sparse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
